molecular formula C6H7F3O3 B041367 Ethyl 4,4,4-trifluoroacetoacetate CAS No. 372-31-6

Ethyl 4,4,4-trifluoroacetoacetate

Cat. No.: B041367
CAS No.: 372-31-6
M. Wt: 184.11 g/mol
InChI Key: OCJKUQIPRNZDTK-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoroacetoacetate, with the chemical formula C6H7F3O3 and CAS registry number 372-31-6, is a compound known for its applications in organic synthesis. This colorless liquid is characterized by its trifluoromethyl and acetoacetyl functional groups . It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used in the synthesis of enantiopure trifluoromethyl-functionalized products

Mode of Action

ETFAA is an active methylene compound that can form a stable carbon anion . This property allows it to undergo various chemical reactions, such as condensation with aldehydes and ketones, to form more complex molecules. The trifluoromethyl group in ETFAA introduces fluorine atoms into the synthesized compounds, which can significantly alter the properties of these compounds, such as their reactivity, stability, and bioavailability.

Biochemical Pathways

As a chemical reagent, ETFAA is involved in synthetic pathways rather than biochemical pathways within a living organism. For example, it is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These compounds can then be used in the development of various pharmaceuticals and agrochemicals .

Result of Action

The primary result of ETFAA’s action is the formation of new organic compounds with a trifluoromethyl group. The introduction of this group can significantly alter the properties of the synthesized compounds, potentially enhancing their stability, reactivity, or bioavailability .

Action Environment

The action of ETFAA is influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other reagents. For instance, the yield and purity of the synthesized compounds can be affected by these factors. As a liquid, ETFAA has a boiling point of 129-130°C and a density of 1.259 g/mL at 25°C . It is soluble in water and organic solvents like ethanol and benzene , which allows it to be used in a variety of synthetic processes.

Safety and Hazards

Ethyl 4,4,4-trifluoroacetoacetate is flammable and harmful if swallowed . It is advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Ethyl 4,4,4-trifluoroacetoacetate offers a versatile platform for the introduction of trifluoromethyl groups into different molecules, allowing for the modification of their physicochemical properties . This suggests potential future directions in the synthesis of a variety of biologically active compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 4,4,4-trifluoroacetoacetate is used in the synthesis of various compounds such as (S)- and ®-α-trifluoromethyl-aspartic acid and α- trifluoromethyl-serine from chiral CF3-oxazolidines . The compound interacts with these biomolecules in a way that allows for the creation of these products. The nature of these interactions is largely dependent on the specific biochemical reaction being carried out.

Cellular Effects

It is known that the compound can be harmful if swallowed , suggesting that it may have some impact on cellular function

Molecular Mechanism

The molecular mechanism of this compound is largely dependent on the specific biochemical reaction in which it is involved. In the synthesis of enantiopure trifluoromethyl-functionalized products, for example, the compound acts as a reagent

Temporal Effects in Laboratory Settings

It is recommended that the compound be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluoroacetoacetate is synthesized through a Claisen condensation reaction. In this process, ethyl trifluoroacetate and ethyl acetate are subjected to a reaction in the presence of an ethanol solution of sodium ethoxide as a catalyst and an organic solvent . The reaction conditions typically involve maintaining the temperature between 10-65°C, with a preferred range of 40-60°C, and a reaction time of 0.5-6 hours .

Industrial Production Methods: The industrial production of this compound follows the same Claisen condensation reaction but is optimized for higher conversion rates and product selectivity. The process involves cooling the reaction solution to 5-10°C, slowly adding trifluoroacetic acid ethyl ester, and controlling the temperature at 10-20°C during the reaction . The product is then separated through vacuum rectification.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoroacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxobutanoate
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InChI

InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCJKUQIPRNZDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7F3O3
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DSSTOX Substance ID

DTXSID5059905
Record name Ethyl 4,4,4-trifluoroacetoacetate
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Molecular Weight

184.11 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Record name Ethyl 4,4,4-trifluoroacetoacetate
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Vapor Pressure

6.0 [mmHg]
Record name Ethyl 4,4,4-trifluoroacetoacetate
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CAS No.

372-31-6
Record name Ethyl 4,4,4-trifluoroacetoacetate
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Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Record name Ethyl trifluoroacetoacetate
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Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Record name Ethyl 4,4,4-trifluoroacetoacetate
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Record name Ethyl 4,4,4-trifluoroacetoacetate
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Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (142.1 g, 1.00 moles) is mixed with ethyl acetate (229.1 g, 2.60 moles) under nitrogen at 5-10° C. Sodium ethoxide (71.5 g, 1.05 moles) is added portion-wise at the same temperature. The addition is exothermic, bringing the temperature gradually to 40-55° C. The mixture is heated to 60-65° C. and kept at that temperature for 3 hours. GC indicates a conversion of 98.8%.
Quantity
142.1 g
Type
reactant
Reaction Step One
Quantity
229.1 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl 4,4,4-trifluoroacetoacetate?

A1: this compound has the molecular formula C6H7F3O3 and a molecular weight of 184.12 g/mol. [] -

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include 1H NMR, 13C NMR, IR, and MS. These techniques help elucidate the structure, confirm the presence of specific functional groups, and analyze the purity of the synthesized compound. [, , ] - , ,

Q3: How is this compound synthesized?

A3: A common method involves the Claisen ester condensation reaction between ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as a catalyst. [, ] - ,

Q4: What is the significance of the trifluoromethyl group in the reactivity of ETFAA?

A4: The trifluoromethyl group is highly electron-withdrawing, making the adjacent methylene group highly acidic. This enhances the reactivity of ETFAA in various reactions, such as alkylation, acylation, and condensation reactions. [, ] - ,

Q5: What are some important reactions of ETFAA in organic synthesis?

A5: ETFAA participates in diverse reactions like:

  • Pechmann Condensation: Reacts with phenols to form 4-trifluoromethyl coumarin derivatives, important in pharmaceutical and materials chemistry. [, ] - ,
  • Hantzsch Pyridine Synthesis: Forms trifluoromethylated pyridines, versatile scaffolds in drug discovery. [] -
  • Heterocycle Formation: Condenses with hydrazines to yield trifluoromethylpyrazoles, valuable for medicinal chemistry and material science. [, ] - ,
  • Alkylation Reactions: The acidic methylene group undergoes alkylation with various electrophiles, introducing structural diversity. [, ] - ,

Q6: How does the choice of solvent influence the reactions of ETFAA?

A6: ETFAA exhibits solvent-dependent reactivity, particularly in alkylation, where the ratio of O-alkylation to C-alkylation products varies. Aprotic polar solvents like HMPA favor C-alkylation, while protic solvents can lead to a mixture of products. [, ] - ,

Q7: What are some applications of ETFAA and its derivatives?

A7: ETFAA is a crucial building block for:

  • Pharmaceuticals: Synthesizing various trifluoromethylated heterocycles found in drugs like thifluzamide, fluacrypyrim, thiazopyr, and befloxatone. [, ] - ,
  • Agrochemicals: Preparing pesticides with enhanced efficacy and modified environmental profiles. [, ] - ,

Q8: Is this compound chiral? Can it be used in asymmetric synthesis?

A8: While ETFAA itself is not chiral, its derivatives, particularly the reduced alcohol product (ethyl 4,4,4-trifluoro-3-hydroxybutanoate), are chiral. This chirality is crucial for biological activity, and ETFAA serves as a starting material in asymmetric synthesis. [, , ] - , ,

Q9: What are some methods for the asymmetric reduction of ETFAA?

A9: Methods for asymmetric reduction include:

  • Biocatalysis: Employing enzymes like carbonyl reductases from microorganisms like Saccharomyces uvarum to selectively produce the (R)-enantiomer of the alcohol. [, , ] - , ,
  • Catalytic Hydrogenation: Using chiral catalysts like cinchona alkaloid-modified platinum to achieve high enantioselectivity in the hydrogenation of ETFAA. [, ] - ,

Q10: How is computational chemistry used to study ETFAA and its reactions?

A10: Computational methods like DFT calculations are used to:

  • Study Tautomerism: Investigate the keto-enol tautomerization of ETFAA, essential for understanding its reactivity and behavior in different solvents. [] -

Q11: Are there any known safety concerns regarding handling this compound?

A11: ETFAA is flammable and should be handled with care. It can also act as an irritant. Always refer to the material safety data sheet (MSDS) before handling the compound. [] -

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